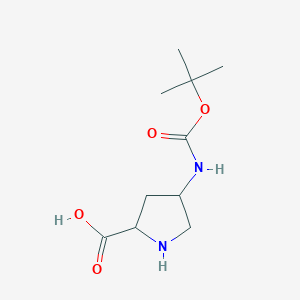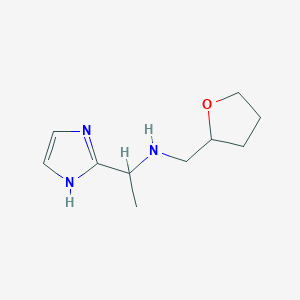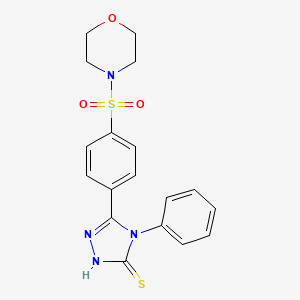
tert-Butyl 3-(2,3-difluoro-4-methylphenyl)-3-hydroxyazetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-(2,3-difluoro-4-methylphenyl)-3-hydroxyazetidine-1-carboxylate: is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a tert-butyl group, a difluoromethylphenyl group, and a hydroxyazetidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(2,3-difluoro-4-methylphenyl)-3-hydroxyazetidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate nitrogen-containing precursors.
Introduction of the Difluoromethylphenyl Group: This step often involves electrophilic aromatic substitution reactions.
Addition of the tert-Butyl Group: This can be done using tert-butyl esters or tert-butyl halides under suitable conditions.
Hydroxylation: Introduction of the hydroxy group can be achieved through oxidation reactions using reagents like mCPBA (meta-Chloroperoxybenzoic acid).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxy group or to modify the difluoromethylphenyl group.
Substitution: The tert-butyl group or the difluoromethylphenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like mCPBA, KMnO4 (Potassium permanganate), or H2O2 (Hydrogen peroxide).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Conditions may include the use of strong acids or bases, and catalysts like Pd/C (Palladium on carbon).
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alkanes, modified aromatic compounds.
Substitution Products: Various substituted azetidines and phenyl derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Potential applications in the development of bioactive molecules.
- Investigated for its interactions with biological macromolecules.
Medicine:
- Explored for its potential as a pharmaceutical intermediate.
- Studied for its biological activity and potential therapeutic effects.
Industry:
- Used in the synthesis of specialty chemicals.
- Potential applications in materials science and polymer chemistry.
Mécanisme D'action
The mechanism of action of tert-Butyl 3-(2,3-difluoro-4-methylphenyl)-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the difluoromethylphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- tert-Butyl 4-(2,3-difluoro-4-methylphenyl)-4-hydroxypiperidine-1-carboxylate
- tert-Butyl 2-amino-4-(2,3-difluoro-4-methylphenyl)thiophene-3-carboxylate
Comparison:
- Structural Differences: The presence of different heterocyclic rings (azetidine vs. piperidine vs. thiophene) and functional groups.
- Reactivity: Differences in reactivity due to the nature of the heterocyclic ring and substituents.
- Applications: Each compound may have unique applications based on its specific structural features and reactivity.
Propriétés
Formule moléculaire |
C15H19F2NO3 |
|---|---|
Poids moléculaire |
299.31 g/mol |
Nom IUPAC |
tert-butyl 3-(2,3-difluoro-4-methylphenyl)-3-hydroxyazetidine-1-carboxylate |
InChI |
InChI=1S/C15H19F2NO3/c1-9-5-6-10(12(17)11(9)16)15(20)7-18(8-15)13(19)21-14(2,3)4/h5-6,20H,7-8H2,1-4H3 |
Clé InChI |
KJIDZOZKNHDXRD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)C2(CN(C2)C(=O)OC(C)(C)C)O)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Ethyl-2-(4-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B15053299.png)

![2-Hydrazino-4'-methyl-[4,5']bithiazolyl-2'-ylamine](/img/structure/B15053317.png)

![5-Ethyl-6-methyl-2-propylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B15053333.png)
![5'-Formyl-6H,6'H-[2,2'-bithiopyran]-5-carboxylic acid](/img/structure/B15053344.png)
![9,9'-([2,2'-Bipyridine]-4,4'-diyl)bis(nonan-1-ol)](/img/structure/B15053352.png)

![4-(Chloromethyl)-1H-benzo[d]imidazole](/img/structure/B15053358.png)

![(3aR,6aS)-5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one](/img/structure/B15053374.png)

